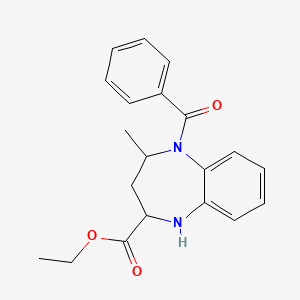
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the condensation of an appropriate benzoyl chloride with a methyl-substituted benzodiazepine precursor. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzoyl derivative. The resulting intermediate is then subjected to esterification using ethyl alcohol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ester moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines
Biological Activity
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester (commonly referred to as the compound or simply as the benzodiazepine derivative) is a member of the benzodiazepine family, which is known for its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 121635-55-0
Biological Activity Overview
The benzodiazepine derivatives are primarily recognized for their effects on the central nervous system (CNS). They typically exhibit anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The specific biological activities of this compound include:
Anxiolytic Effects
Studies have demonstrated that this compound exhibits significant anxiolytic properties. It acts on the GABA-A receptor complex in the brain, enhancing the inhibitory effects of GABA (gamma-Aminobutyric acid), leading to reduced anxiety levels.
Anticonvulsant Activity
The compound has shown potential anticonvulsant activity in various animal models. It appears to modulate neuronal excitability through GABAergic mechanisms, making it a candidate for further investigation in seizure disorders.
Sedative and Hypnotic Properties
In experimental settings, this benzodiazepine derivative has been observed to induce sedation and facilitate sleep onset in subjects. This effect is particularly relevant in the context of sleep disorders and insomnia treatment.
The primary mechanism of action for this compound involves:
- GABA-A Receptor Modulation : The compound enhances GABA binding to its receptor sites, increasing chloride ion influx and hyperpolarizing neurons.
- Neurotransmitter Interaction : It may also influence other neurotransmitter systems indirectly by altering the balance between excitatory and inhibitory signals in the CNS.
Case Studies and Research Findings
Properties
CAS No. |
121635-55-0 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 5-benzoyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)17-13-14(2)22(18-12-8-7-11-16(18)21-17)19(23)15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
InChI Key |
IPMGWPYQRAZFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















